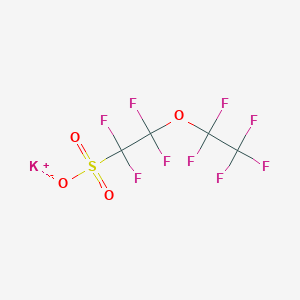

Potassium perfluoro(2-ethoxyethane)sulfonate

概述

描述

Potassium perfluoro(2-ethoxy)sulfonate is a fluorinated surfactant known for its unique properties, including high thermal stability and resistance to chemical degradation. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties .

准备方法

Synthetic Routes and Reaction Conditions

Potassium perfluoro(2-ethoxy)sulfonate is typically synthesized through the reaction of perfluoro(2-ethoxy)ethane with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of potassium perfluoro(2-ethoxy)sulfonate involves large-scale reactors where the reactants are continuously fed and the product is extracted. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .

化学反应分析

Types of Reactions

Potassium perfluoro(2-ethoxy)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions with potassium perfluoro(2-ethoxy)sulfonate include strong acids and bases, as well as oxidizing and reducing agents. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .

Major Products Formed

The major products formed from reactions involving potassium perfluoro(2-ethoxy)sulfonate include various substituted sulfonates and fluorinated compounds. These products are often used in further chemical synthesis or as intermediates in industrial processes .

科学研究应用

Scientific Research Applications

- Surfactant Studies

-

Molecular Dynamics Simulations

- Research involving molecular dynamics simulations has explored the distribution of PFEESA in saline solutions. This work helps understand how PFEESA interacts with other compounds at the molecular level, which is crucial for developing applications in drug delivery systems and environmental remediation .

- Environmental Impact Studies

- Biomedical Research

Case Studies

Industrial Applications

-

Foam Stabilization

- Due to its surfactant properties, PFEESA is being explored for use in stabilizing foams in firefighting foams and other industrial applications where enhanced foam stability is required.

-

Cleaning Agents

- PFEESA's ability to reduce surface tension makes it a candidate for formulating effective cleaning agents that can penetrate and emulsify oils and greases.

-

Coatings and Paints

- The compound may be utilized in coatings to improve adhesion and durability due to its surface-active properties.

作用机制

The mechanism of action of potassium perfluoro(2-ethoxy)sulfonate involves its ability to reduce surface tension and interact with various molecular targets. The sulfonate group can form hydrogen bonds with water molecules, while the fluorinated chain interacts with hydrophobic surfaces. This dual interaction allows it to act as an effective surfactant and stabilizing agent .

相似化合物的比较

Similar Compounds

Perfluorooctane sulfonate (PFOS): Known for its persistence in the environment and bioaccumulative properties.

Perfluorooctanoic acid (PFOA): Widely used in the production of fluoropolymers and known for its environmental impact.

Uniqueness

Potassium perfluoro(2-ethoxy)sulfonate is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both water solubility and surface activity .

生物活性

Potassium perfluoro(2-ethoxyethane)sulfonate (PESK) is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their persistence in the environment and potential adverse health effects. This article reviews the biological activity of PESK, focusing on its toxicity, mechanisms of action, and implications for human health and the environment.

Chemical Structure and Properties

PESK is characterized by a perfluorinated carbon chain attached to an ethoxy group and a sulfonate moiety. Its unique structure contributes to its chemical stability and hydrophobicity, which can lead to bioaccumulation in living organisms.

Mechanisms of Toxicity

Research indicates that PESK, like other PFAS, can disrupt biological systems through several mechanisms:

- Endocrine Disruption : PESK has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues. Studies suggest that PFAS exposure can alter thyroid hormone levels and disrupt placental function .

- Oxidative Stress : Exposure to PESK may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS). This has been linked to cellular damage and apoptosis in various cell types .

- Membrane Interactions : PESK can partition into biological membranes, affecting membrane fluidity and integrity. This interaction may disrupt cellular processes, including signal transduction and nutrient transport .

Case Study: Caenorhabditis elegans

A study utilizing the nematode C. elegans demonstrated that exposure to PESK resulted in significant developmental toxicity. The effective concentration (EC50) values indicated that PESK is toxic at concentrations comparable to those found in environmental samples. The study highlighted:

- Growth Inhibition : PESK exposure led to reduced body length and developmental delays.

- Neurotoxicity : Behavioral assays indicated neurodegenerative effects, suggesting that PESK may target neuronal pathways .

Case Study: Mammalian Models

In mammalian studies, PESK has been associated with various adverse effects:

- Reproductive Toxicity : Animal studies have shown that prenatal exposure to PFAS compounds can result in low birth weight and developmental abnormalities .

- Liver Toxicity : Exposure has been linked to liver hypertrophy and altered lipid metabolism, indicating potential hepatotoxic effects .

Toxicological Data Summary

Environmental Implications

PESK's persistence in the environment raises concerns about its accumulation in food chains and potential impacts on wildlife. The compound's ability to bioaccumulate suggests that even low-level environmental exposure could lead to significant biological effects over time.

属性

IUPAC Name |

potassium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S.K/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLOPVLXVNLHIC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382074 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117205-07-9 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。